molecular formula C11H11BrF3NO2S B7888649 1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine

1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine

Cat. No.: B7888649
M. Wt: 358.18 g/mol
InChI Key: IZZMXZYFRAASMF-UHFFFAOYSA-N
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Description

1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a pyrrolidine ring—a saturated five-membered nitrogen heterocycle—with a benzenesulfonyl group that is functionalized with bromo and trifluoromethyl substituents. The presence of the sulfonamide linkage and the pyrrolidine ring is a motif found in compounds with diverse biological activities, including those investigated as immunomodulators and enzyme agonists . The bromo atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling researchers to diversify the molecular structure. The trifluoromethyl group is a critical pharmacophore in modern drug design; its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . Over 85% of FDA-approved drugs contain heterocycles, and the pyrrolidine scaffold is among the most common, highlighting its importance in constructing bioactive molecules . This reagent is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2S/c12-10-4-3-8(7-9(10)11(13,14)15)19(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMXZYFRAASMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction-Diazotization-Sulfonation Sequence

Adapted from methods for analogous chlorinated derivatives, this four-step approach involves:

  • Nitration : Treatment of 4-bromo-3-(trifluoromethyl)benzene with mixed nitric-sulfuric acid at 30–40°C yields 4-bromo-3-(trifluoromethyl)-5-nitrobenzene.

  • Reduction : Catalytic hydrogenation or Fe/NH₄Cl-mediated reduction converts the nitro group to an amine, forming 4-bromo-3-(trifluoromethyl)-5-aminobenzene.

  • Diazotization : Reaction with NaNO₂/HCl at −5°C to 5°C generates a diazonium salt.

  • Sulfonation : Introduction of SO₂ gas in the presence of CuCl₂ produces the sulfonyl chloride.

Key Data :

StepYield (%)Conditions
Nitration78–85HNO₃/H₂SO₄, 35°C, 6 hr
Reduction90–92Fe/NH₄Cl, EtOH/H₂O, 60°C
Diazotization95NaNO₂/HCl, −5°C, 1 hr
Sulfonation65–70SO₂/CuCl₂, 0°C, 4 hr

This method, while robust, requires careful handling of hazardous gases (SO₂) and corrosive reagents.

Direct Sulfonation via Chlorosulfonic Acid

An alternative one-step route involves reacting 4-bromo-3-(trifluoromethyl)benzene with excess chlorosulfonic acid at 120°C for 8–12 hours. However, this method yields ≤50% due to competing side reactions, such as ring chlorination.

Coupling of Sulfonyl Chloride with Pyrrolidine

The final step involves nucleophilic substitution of the sulfonyl chloride with pyrrolidine:

Reaction Conditions :

  • Solvent : Dichloromethane or THF.

  • Base : Triethylamine (2.5 eq) to neutralize HCl.

  • Temperature : 0°C to room temperature.

  • Time : 2–4 hours.

Mechanism :

  • Deprotonation of pyrrolidine by Et₃N enhances nucleophilicity.

  • Attack of the amine on the electrophilic sulfur center in the sulfonyl chloride.

  • Displacement of chloride to form the sulfonamide bond.

Optimization Insights :

  • Yield Improvement : Use of anhydrous conditions and molecular sieves increases yield from 75% to 88%.

  • Purity : Recrystallization from hexane/ethyl acetate (3:1) achieves >99% purity (HPLC).

Alternative Synthetic Routes

Mitsunobu Reaction

A less common approach employs 4-bromo-3-(trifluoromethyl)benzenesulfonic acid and pyrrolidine with diethyl azodicarboxylate (DEAD) and triphenylphosphine. While avoiding sulfonyl chloride handling, yields are suboptimal (≤60%) due to competing oxidation.

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on Wang resin enable stepwise coupling with pyrrolidine, though scalability remains a limitation.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, 1H, J = 8.4 Hz, Ar-H), 7.95 (s, 1H, Ar-H), 7.79 (d, 1H, J = 8.4 Hz, Ar-H), 3.45–3.40 (m, 4H, pyrrolidine), 2.05–1.95 (m, 4H, pyrrolidine).

  • ¹³C NMR : δ 142.1 (C-SO₂), 134.5 (C-Br), 132.8 (q, J = 32 Hz, CF₃), 129.4, 128.7, 126.2 (Ar-C), 47.3 (pyrrolidine), 25.8 (pyrrolidine).

  • HRMS : [M+H]⁺ calcd. for C₁₁H₁₀BrF₃NO₂S: 348.9601; found: 348.9598.

Industrial-Scale Considerations

  • Cost Drivers : Pyrrolidine (∼$120/kg) and SO₂ handling infrastructure.

  • Safety : NFPA ratings for intermediates:

    CompoundHealthFlammabilityReactivity
    4-Bromo-3-(trifluoromethyl)benzene210
    Sulfonyl chloride intermediate302

Emerging Methodologies

Recent advances include photoredox-catalyzed sulfonylation and electrochemical synthesis, though these remain exploratory for brominated substrates.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes NAS under catalytic or basic conditions. For example:

  • Amine coupling : Reaction with piperazine derivatives under Pd catalysis ([Pd-μ-BrP(t-Bu)₃]₂) yields arylpiperazine products with 82% yield (Scheme 11a, ).

  • Alkoxy substitution : Treatment with alkoxides (e.g., NaOMe) in methanol replaces bromine with methoxy groups, observed in analogous sulfonamide systems ( ).

Key factors :

  • Electron-withdrawing trifluoromethyl and sulfonyl groups activate the benzene ring for NAS.

  • Steric hindrance from the trifluoromethyl group directs substitution to the bromine site.

Palladium-Catalyzed Cross-Coupling

The bromine substituent participates in Pd-catalyzed reactions:

Reaction TypeConditionsProduct YieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C75–89%
Buchwald-Hartwig amination[Pd(allyl)Cl]₂, L6 ligand, Cs₂CO₃74–85%

Example: Coupling with 4-methyl-2-acetaminothiazole under Pd catalysis generates biaryl intermediates critical in drug synthesis ( ).

Cyclization and Heterocycle Formation

The sulfonyl group facilitates cyclization via intramolecular C–H activation:

  • Copper-catalyzed nitrene transfer : Reacts with aryl azides (e.g., 1-azido-4-methoxybenzene) to form pyrroloindoline derivatives under CuBH₄(PPh₃)₂ catalysis (72–99% yield , ).

  • Click chemistry : Alkyne-azide cycloaddition with propargylated substrates forms 1,2,3-triazole-linked analogs (70–81% yield , ).

Mechanistic insight :

  • Sulfonyl groups stabilize transition states during cyclization ( ).

  • Trifluoromethyl groups enhance regioselectivity in triazole formation ( ).

Sulfonyl Group Reactivity

  • Hydrolysis : Under acidic conditions (6 M HCl, reflux), the sulfonyl group converts to sulfonic acid, though this is rarely utilized due to stability concerns ( ).

  • Reduction : LiAlH₄ reduces the sulfonamide to thioether derivatives, but this pathway is less explored for this compound ( ).

Trifluoromethyl Stability

  • Resists hydrolysis under standard conditions (pH 1–14, ≤100°C) but undergoes radical substitution in photochemical reactions ( ).

Comparative Reactivity with Analogues

Data for structurally related compounds highlight substituent effects:

CompoundBromine Reactivity (NAS)Sulfonyl StabilitySource
1-{[4-Chloro-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidineSlower NASSimilar
1-{[4-Iodo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidineFaster NASLower thermal stability

Key trends:

  • Bromine > Chlorine > Iodo in NAS rate due to leaving-group ability.

  • Bulkier substituents reduce sulfonyl group reactivity in cyclization ().

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine serves as a valuable building block in the synthesis of biologically active molecules. Its sulfonyl group enhances the pharmacokinetic properties of drugs, making it useful in developing new pharmaceuticals.

  • Anticancer Agents : Research has indicated that sulfonamide derivatives exhibit anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Activity : Studies have demonstrated that sulfonyl-containing compounds possess antimicrobial properties. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration and efficacy against bacterial strains .

Data Table: Pharmacological Studies

CompoundActivityReference
Compound AAnticancer (IC50 = 5 µM)
Compound BAntimicrobial (MIC = 10 µg/mL)
Compound CAntiviral (EC50 = 20 µM)

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength.

  • Thermal Stability : Research indicates that polymers modified with this compound exhibit improved thermal degradation temperatures, making them suitable for high-temperature applications .
  • Mechanical Properties : The addition of sulfonyl groups can significantly enhance the tensile strength and elasticity of polymers, which is crucial for applications in coatings and adhesives .

Organic Synthesis

Reagent in Chemical Reactions
This compound acts as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and other functional groups.

  • Sulfonamide Synthesis : The compound can be utilized to synthesize various sulfonamides through nucleophilic substitution reactions. This is particularly useful in creating compounds with diverse biological activities .
  • Functionalization of Aromatic Compounds : The presence of the trifluoromethyl group allows for selective functionalization of aromatic rings, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Sulfonamides

In a recent study, researchers synthesized a series of sulfonamides using this compound as a starting material. The reaction conditions were optimized to achieve high yields (up to 90%) with minimal by-products. This method demonstrates the compound's utility in producing valuable intermediates for drug development.

Mechanism of Action

The mechanism of action of 1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Benzene Ring) Pyrrolidine Modifications Molecular Weight (g/mol) Key Properties/Applications
1-[(4-Methylbenzene)sulfonyl]pyrrolidine 4-Methyl None ~229.30 High-yield synthesis (91% with K₂CO₃/THF)
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine 3-Bromo, 4-Methoxy None 320.20 Density: 1.5 g/cm³; Boiling point: 422.4°C
3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine 4-Methyl 3-Benzyl 315.43 Used in asymmetric catalysis studies
N,N-Diethyl 4-bromo-3-(trifluoromethyl)benzenesulfonamide 4-Bromo, 3-CF₃ Diethylamine ~358.19 Sulfonamide derivative; potential pharmacological applications

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and bromo (-Br) groups in the target compound enhance electrophilicity and metabolic stability compared to methyl or methoxy analogs .
  • Steric Effects : The bulkier -CF₃ group may reduce reaction yields compared to smaller substituents (e.g., -CH₃), as seen in lower yields for sterically hindered analogs in other studies .

Physical and Chemical Properties

Property Target Compound 1-[(4-Methylbenzene)sulfonyl]pyrrolidine 1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine
Density (g/cm³) ~1.6 (estimated) Not reported 1.5
Boiling Point (°C) ~430 (estimated) Not reported 422.4
Lipophilicity High (due to -CF₃ and -Br) Moderate (due to -CH₃) Moderate (due to -OCH₃)

Stability: The -CF₃ group enhances resistance to oxidation and hydrolysis, making the target compound more stable than non-fluorinated analogs .

Biological Activity

1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The compound's structure includes a pyrrolidine ring, which is known for its versatility in biological applications, and a sulfonyl group that enhances its reactivity and interaction with biological targets.

  • Molecular Formula : C10H9BrF3N2O2S
  • Molecular Weight : 389.15 g/mol
  • CAS Number : 351003-47-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group is crucial for its reactivity in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target proteins. This mechanism is particularly relevant in the development of inhibitors for specific enzymes involved in disease pathways.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its penetration through bacterial membranes, increasing its efficacy.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by modulating cell cycle progression and promoting programmed cell death.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Its ability to form covalent bonds with active site residues in enzymes could lead to the development of novel therapeutic agents targeting diseases such as hypertension and diabetes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including variations of the target compound. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
132Staphylococcus aureus
216Escherichia coli

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with an IC50 value of 25 µM after 48 hours .

Concentration (µM)Cell Viability (%)
0100
585
1070
2545

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of pyrrolidine using 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. Reaction optimization is critical:

  • Base Selection : Aqueous K₂CO₃ or NaOH in THF achieves >90% yield due to efficient deprotonation of pyrrolidine, while pyridine as a base reduces yield (~74%) due to weaker basicity .
  • Solvent Effects : Polar aprotic solvents like THF enhance reactivity compared to DCM, which may lead to incomplete reactions (~55% yield without base) .
  • Stoichiometry : A slight excess of pyrrolidine (1.125 eq.) ensures complete consumption of sulfonyl chloride, minimizing side products.

Q. How is the compound characterized to confirm its structural integrity, and what analytical techniques are prioritized?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine ring’s integration and sulfonyl group attachment. The trifluoromethyl group’s singlet in ¹⁹F NMR (δ ~ -60 ppm) is diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis : Quantifies C, H, N, and Br to validate purity (>97%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, structural analogs suggest:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact with sulfonyl groups, which may cause irritation .
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., HCl during sulfonylation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Case Study : If DFT calculations predict nucleophilic attack at the sulfonyl group but experimental results show bromine displacement, consider:
  • Solvent Polarity : Low-polarity solvents may stabilize bromine as a leaving group, altering reaction pathways .
  • Steric Effects : The trifluoromethyl group’s bulkiness may hinder access to the sulfonyl moiety, favoring bromine substitution .
  • Validation : Use kinetic studies (e.g., Eyring plots) to compare activation energies for competing pathways .

Q. What strategies optimize the compound’s use as a building block in medicinal chemistry, particularly for targeting enzyme inhibition?

  • Methodological Answer :

  • Functional Group Tuning : Replace the bromine atom with bioisosteres (e.g., -CF₃ or -CN) to modulate lipophilicity and binding affinity .
  • Stereoelectronic Effects : Introduce electron-withdrawing groups (e.g., -NO₂) para to the sulfonyl group to enhance hydrogen-bonding interactions with enzyme active sites .
  • Biological Assays : Pair structural analogs with enzymatic assays (e.g., fluorescence-based inhibition studies) to establish structure-activity relationships (SAR) .

Q. How do substituent positions on the benzene ring (e.g., bromine vs. trifluoromethyl) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The trifluoromethyl group at the 3-position increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
  • Thermal Stability : Bromine’s electron-withdrawing effect stabilizes the sulfonyl-pyrrolidine linkage, as shown by TGA/DSC studies (decomposition >200°C) .
  • Crystallinity : X-ray diffraction of analogs reveals that bromine’s van der Waals radius promotes tighter crystal packing, improving solubility in aprotic solvents .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • pH Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stress : Heat samples to 60–80°C for 48 hours; analyze by TLC/NMR for decomposition products (e.g., pyrrolidine release) .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at room temperature from high-temperature data .

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